2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide
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Overview
Description
2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate halide under basic conditions.
Diazotization: The phenyldiazenyl group is formed by diazotizing an aniline derivative, followed by coupling with a suitable aromatic compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the reactions in a controlled manner.
Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine or other reduced forms.
Substitution: The phenoxy and phenyldiazenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological processes. The compound’s phenoxy and phenyldiazenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: A derivative with similar structural features but different substituents.
Phenoxy acetamide derivatives: Compounds with variations in the phenoxy or acetamide groups, leading to different chemical and biological properties.
Uniqueness
2-phenoxy-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide stands out due to its unique combination of phenoxy and phenyldiazenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
Properties
IUPAC Name |
2-phenoxy-N-(4-phenyldiazenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(15-25-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-22-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYKASIEYFLARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901040941 |
Source
|
Record name | Acetamide, 2-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901040941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316151-03-8 |
Source
|
Record name | Acetamide, 2-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901040941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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